molecular formula C19H14ClF3N2O2 B2661845 ethyl 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylate CAS No. 338410-03-0

ethyl 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylate

Cat. No.: B2661845
CAS No.: 338410-03-0
M. Wt: 394.78
InChI Key: CKZFYCOZHRJUIW-FPLPWBNLSA-N
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Description

Ethyl 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylate (CAS 136562-85-1) is a heterocyclic compound with the molecular formula C₁₉H₁₄ClF₃N₂O₂. It features a pyridine ring substituted with chlorine and trifluoromethyl groups at positions 3 and 5, respectively, linked to an indole moiety via a nitrogen atom. The indole’s 3-position is further functionalized with an ethyl acrylate group . This compound is characterized by its structural complexity, combining electron-withdrawing groups (Cl, CF₃) and π-conjugated systems, which may enhance its stability and reactivity in agrochemical or pharmaceutical applications.

Properties

IUPAC Name

ethyl (Z)-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF3N2O2/c1-2-27-17(26)8-7-12-11-25(16-6-4-3-5-14(12)16)18-15(20)9-13(10-24-18)19(21,22)23/h3-11H,2H2,1H3/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZFYCOZHRJUIW-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C\C1=CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The pyridine moiety can be introduced through a nucleophilic substitution reaction, where a chlorinated pyridine derivative reacts with an appropriate nucleophile . The final step involves the esterification of the acrylate group with ethanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is emphasized to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), ethanol (EtOH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.

Mechanism of Action

The mechanism of action of ethyl 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylate involves its interaction with specific molecular targets. The indole and pyridine moieties allow the compound to bind to various enzymes and receptors, potentially inhibiting their activity. This binding can disrupt biological pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the suppression of microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Acrylic Acid Derivatives

The hydrolysis product of the target compound, (E)-3-(1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-indol-3-yl)acrylic acid (CAS 1164457-90-2), replaces the ethyl ester with a carboxylic acid group. Santa Cruz Biotechnology markets this acid form at a premium price (e.g., $592/500 mg), suggesting its utility in research applications, possibly as a synthetic intermediate or bioactive molecule .

Substituent Modifications on the Pyridine-Indole Core

  • Methyl ester with dimethylamino acrylate (CAS 339099-30-8): This derivative substitutes the ethyl acrylate with a methyl ester and introduces a dimethylamino group at the β-position of the acrylate. The additional amino group may enhance hydrogen-bonding capacity, influencing binding affinity in biological systems. Its molecular weight (423.82 g/mol) is higher than the target compound (394.78 g/mol), which could affect pharmacokinetic properties .
  • Dimeric indole-pyridine structures : The compound 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}ethenyl)-1H-indole (CAS 338393-40-1) features two indole-pyridine units connected via a conjugated ethenyl bridge. This dimeric structure (MW 617.37 g/mol) exhibits extended π-conjugation, likely increasing UV absorption and photostability, which may be advantageous in materials science or as a fluorescent probe .

Heterocyclic Replacements: Pyrazole and Triazole Analogues

  • Pyrazole-containing derivative (CAS 318248-54-3): Replaces the indole ring with a pyrazole, altering the electron density and steric profile. Pyrazoles are known for their metabolic stability in pharmaceuticals, suggesting this analogue might exhibit improved bioavailability .
  • Triazole-linked compound (CAS 478041-19-9): Incorporates a 1,2,3-triazole ring instead of indole.

Data Tables: Key Comparative Metrics

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Potential Applications References
Ethyl 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylate (136562-85-1) C₁₉H₁₄ClF₃N₂O₂ 394.78 Ethyl acrylate, indole-pyridine Agrochemical intermediates
(E)-3-(1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-indol-3-yl)acrylic acid (1164457-90-2) C₁₇H₁₀ClF₃N₂O₂ 366.72 Carboxylic acid, indole-pyridine Research chemicals
Fluopyram (658066-35-4) C₁₆H₁₁ClF₆N₂O 396.71 Benzamide, pyridinyl-ethyl Broad-spectrum fungicide
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}ethenyl)-1H-indole (338393-40-1) C₃₀H₁₆Cl₂F₆N₄ 617.37 Dimeric indole-pyridine, ethenyl bridge Materials science

Biological Activity

Ethyl 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis routes, and potential therapeutic applications based on recent research findings.

Molecular Formula : C14H12ClF3N2O2
Molecular Weight : 344.7 g/mol
CAS Number : 338794-86-8

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with acrylate compounds. Various synthetic methods have been documented, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against several cancer cell lines, including:

Cell LineIC50 (µM)Reference
MCF-72.5
HCT-1161.9
A5493.0

The compound exhibits a mechanism of action that involves the induction of apoptosis and inhibition of cell proliferation, making it a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

This compound has also shown significant antimicrobial activity against various pathogens. Studies indicate that it possesses both antibacterial and antifungal properties, as summarized in the following table:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20
Candida albicans30

These findings suggest that the compound could be utilized in developing new antimicrobial therapies.

The biological activity of this compound appears to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell division and metabolism.
  • Induction of Oxidative Stress : It induces oxidative stress in cancer cells, leading to increased apoptosis.
  • Modulation of Signaling Pathways : this compound may modulate signaling pathways associated with cell survival and proliferation.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Case Study 1 : A study on MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
  • Case Study 2 : In an animal model, administration of the compound demonstrated a reduction in tumor size without significant toxicity, indicating its potential as a therapeutic agent.

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